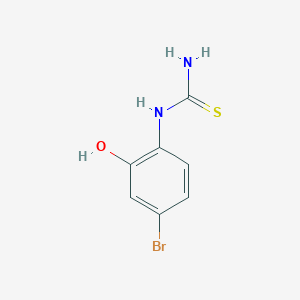

(4-Bromo-2-hydroxyphenyl)thiourea

Übersicht

Beschreibung

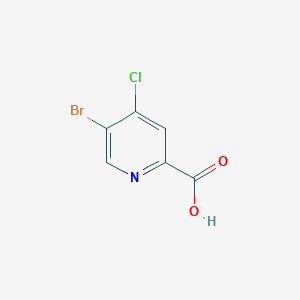

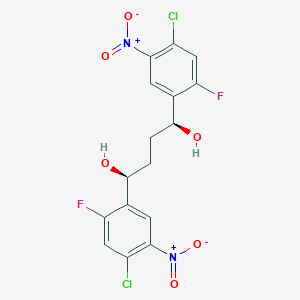

“(4-Bromo-2-hydroxyphenyl)thiourea” is an organosulfur compound . It has a CAS Number of 1404480-07-4 and a molecular weight of 247.12 . The IUPAC name for this compound is 1-(4-bromo-2-hydroxyphenyl)thiourea .

Synthesis Analysis

Thioureas, including “(4-Bromo-2-hydroxyphenyl)thiourea”, can be synthesized through a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .Molecular Structure Analysis

The InChI code for “(4-Bromo-2-hydroxyphenyl)thiourea” is 1S/C7H7BrN2OS/c8-4-1-2-5(6(11)3-4)10-7(9)12/h1-3,11H,(H3,9,10,12) . The linear formula for this compound is C7H7BrN2OS .Chemical Reactions Analysis

Thioureas, including “(4-Bromo-2-hydroxyphenyl)thiourea”, can react with alkyl halides to give isothiouronium salts . On further hydrolysis, these salts result in the formation of thiol and urea .Physical And Chemical Properties Analysis

“(4-Bromo-2-hydroxyphenyl)thiourea” is a solid compound . It has a molecular weight of 247.12 . The compound should be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

(4-Bromo-2-hydroxyphenyl)thiourea: has been studied for its potential antibacterial properties. Research suggests that thiourea derivatives can inhibit the growth of various bacterial strains, making them candidates for the development of new antibacterial agents. The bromo and hydroxyphenyl groups may enhance these properties, providing a pathway for the synthesis of novel antibiotics .

Antioxidant Properties

This compound is also being explored for its antioxidant capabilities. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases. The structure of (4-Bromo-2-hydroxyphenyl)thiourea may allow it to act as a free radical scavenger, thereby contributing to its antioxidant activity .

Anticancer Activity

Thiourea derivatives, including (4-Bromo-2-hydroxyphenyl)thiourea , have shown promise in anticancer research. They may interfere with the proliferation of cancer cells and could be used to design chemotherapeutic agents. The presence of the bromo group might be significant in targeting specific cancer cell lines .

Anti-Inflammatory Use

The anti-inflammatory potential of thiourea derivatives is another area of interest. They may modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis. The hydroxyphenyl moiety in (4-Bromo-2-hydroxyphenyl)thiourea could enhance its anti-inflammatory effects .

Anti-Alzheimer’s Research

Research into Alzheimer’s disease has also considered thiourea derivatives as potential therapeutic agents(4-Bromo-2-hydroxyphenyl)thiourea might impact the biochemical pathways involved in Alzheimer’s, possibly offering a new approach to managing this neurodegenerative disease .

Antimalarial Applications

Finally, the antimalarial properties of thiourea derivatives are being investigated. These compounds could contribute to the development of new treatments for malaria, a disease caused by Plasmodium parasites. The structural features of (4-Bromo-2-hydroxyphenyl)thiourea may play a role in disrupting the life cycle of the parasites .

Safety And Hazards

Eigenschaften

IUPAC Name |

(4-bromo-2-hydroxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2OS/c8-4-1-2-5(6(11)3-4)10-7(9)12/h1-3,11H,(H3,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZPLAFVUUMOLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-2-hydroxyphenyl)thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528372.png)

![5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1528377.png)

![[5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol](/img/structure/B1528378.png)

![3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B1528379.png)

![1-Thia-4-azaspiro[5.5]undecane](/img/structure/B1528391.png)